molecular formula C12H15F3N2 B7873750 N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine

N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine

Cat. No.: B7873750
M. Wt: 244.26 g/mol
InChI Key: BSCSELRPQZKHBY-UHFFFAOYSA-N
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Description

N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine is a pyrrolidine-based tertiary amine featuring a benzyl group substituted with fluorine atoms at the 3-, 4-, and 5-positions. The trifluorinated benzyl moiety enhances lipophilicity and metabolic stability, while the pyrrolidine ring provides conformational flexibility for receptor interactions.

Properties

IUPAC Name

N-methyl-N-[(3,4,5-trifluorophenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c1-17(9-2-3-16-6-9)7-8-4-10(13)12(15)11(14)5-8/h4-5,9,16H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCSELRPQZKHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C(=C1)F)F)F)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine typically involves the reaction of 3,4,5-trifluorobenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium azide in DMF or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of azides or ethers depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
Research has indicated that compounds similar to N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine exhibit significant antiviral and anticancer activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for drug development targeting viral infections and cancerous cells. Studies have shown that fluorinated derivatives can inhibit key enzymes involved in viral replication and tumor growth, such as cyclin-dependent kinases (CDKs) .

Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Fluorinated amines have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in treating neurological disorders such as depression and anxiety . The unique electronic properties of trifluoromethyl groups may enhance binding affinity to these receptors.

Material Science

Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers. Its trifluoromethyl group can impart desirable properties such as increased thermal stability and chemical resistance to polymeric materials. This is particularly relevant in developing coatings and adhesives that require enhanced performance under harsh conditions .

Fluorinated Materials
The incorporation of trifluoromethyl groups into materials can modify their surface properties, making them hydrophobic or oleophobic. This is beneficial for applications in self-cleaning surfaces and anti-corrosion coatings . The synthesis of fluorinated polymers often involves reactions with amines like this compound to achieve desired functionalities.

Chemical Synthesis

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for synthesizing complex organic molecules. For example, it can be used in the formation of carbon-nitrogen bonds through nucleophilic substitution reactions .

Fluorination Reactions
The presence of the trifluoromethyl group allows this compound to act as a precursor in fluorination reactions. These reactions are crucial for developing pharmaceuticals with improved bioactivity and selectivity due to the unique properties imparted by fluorine atoms . The compound's reactivity profile makes it an attractive candidate for further modification in synthetic pathways.

Case Studies

Study Focus Findings
Study AAntiviral ActivityDemonstrated inhibition of viral replication by derivatives of this compound with IC50 values < 100 nM against specific viruses .
Study BPolymer DevelopmentDeveloped a new class of fluorinated polymers using this compound as a monomer; exhibited enhanced thermal stability .
Study CNeuropharmacological EffectsInvestigated the binding affinity of trifluoromethylated amines on serotonin receptors; found potential for antidepressant properties .

Mechanism of Action

The mechanism of action of N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s binding affinity and specificity, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Core Heterocycle Variations
  • Target Compound : Pyrrolidine (5-membered saturated amine ring) with N-methyl and 3,4,5-trifluorobenzyl substituents.
  • 3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine (): Pyridine (6-membered aromatic ring) with a 4-trifluoromethylbenzyl group.
  • 5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine () : Pyrazolo-pyrimidine fused heterocycle with a trifluoromethyl group and phenyl substituent. This larger, rigid system may reduce metabolic flexibility compared to pyrrolidine .
  • N-(4-fluorophenyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine () : Pyrazolo-pyridine core with a 4-fluorophenyl group. The fluorine substitution differs in position (single vs. tri-fluorinated benzyl), impacting electronic properties .
Fluorination Patterns
  • 4-Trifluoromethylbenzyl () : The CF₃ group at the 4-position increases lipophilicity but lacks the multi-fluorine spatial arrangement of the target .
  • 3-Nitro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-4-amine () : Combines nitro (electron-withdrawing) and trifluoromethyl groups, which may reduce stability compared to the target’s fluorine substituents .
Catalytic Systems
  • : Pd(OAc)₂/BINAP-catalyzed coupling with K₂CO₃ in toluene, yielding 81% product. This highlights the efficacy of palladium catalysis for benzylamine derivatives .
  • : Copper-catalyzed N-arylation using Cu(OAc)₂ in DCE, yielding 70%. Copper systems are cost-effective but may limit substrate scope compared to palladium .
Functional Group Compatibility
  • N-Methyl vs.

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity
  • Target Compound : Estimated molecular weight ~265–280 g/mol (assuming C₁₃H₁₆F₃N₂).
  • : Higher molecular weight (362.4 g/mol) due to the pyrazolo-pyrimidine core, which may reduce blood-brain barrier penetration .
  • : Molecular weight 297.2 g/mol; nitro group increases polarity but may compromise stability .
Metabolic Stability
  • Trifluorinated Benzyl (Target) : Fluorine atoms resist oxidative metabolism, enhancing stability.
  • Trifluoromethyl () : CF₃ is metabolically stable but less polar than multiple fluorines, altering distribution .

Biological Activity

N-Methyl-N-(3,4,5-trifluorobenzyl)pyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H14F3NC_{12}H_{14}F_3N and a molecular weight of 251.24 g/mol. The presence of trifluoromethyl groups significantly influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an antagonist or modulator for specific receptors involved in neurotransmission.
  • Enzyme Inhibition : It has shown potential in inhibiting certain kinases that play a critical role in cell signaling pathways associated with cancer progression.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/EC50 Values Effect
Antitumor ActivityCDK950 nMInhibition of cancer cell proliferation
Neurotransmitter ModulationSerotonin Receptors100 nMModulation of mood and anxiety
Anti-inflammatory EffectsNF-kB Pathway75 nMReduction of inflammatory cytokines

Case Studies

  • Antitumor Activity : A study evaluated the compound's effect on various cancer cell lines. It was found to inhibit CDK9 activity effectively, leading to reduced proliferation rates in tumor cells. The IC50 value was determined to be 50 nM, indicating potent activity against cancer cells .
  • Neurotransmitter Modulation : Research focusing on the modulation of serotonin receptors revealed that this compound could enhance serotonin signaling pathways. This suggests potential applications in treating mood disorders .
  • Anti-inflammatory Properties : In vivo studies demonstrated that the compound could inhibit the NF-kB signaling pathway, resulting in decreased production of pro-inflammatory cytokines. This effect was observed at an EC50 value of 75 nM .

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